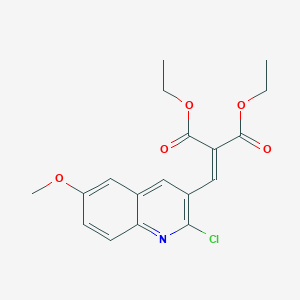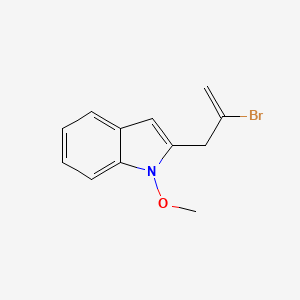
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a brominated allyl group and a methoxy group attached to the indole core, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propene-1-yl-1-methoxyindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azidoprop-2-en-1-yl)-1-methoxy-1H-indole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and brominated allyl group. These interactions can modulate biological pathways and lead to various pharmacological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoprop-2-en-1-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(2-Chloroprop-2-en-1-yl)-1-methoxy-1H-indole: The chlorine atom can lead to different reactivity and potentially different biological effects.
2-(2-Bromoprop-2-en-1-yl)-1-methyl-1H-indole: The methyl group instead of the methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the brominated allyl group and the methoxy group. These functional groups can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
919119-83-8 |
|---|---|
Fórmula molecular |
C12H12BrNO |
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
2-(2-bromoprop-2-enyl)-1-methoxyindole |
InChI |
InChI=1S/C12H12BrNO/c1-9(13)7-11-8-10-5-3-4-6-12(10)14(11)15-2/h3-6,8H,1,7H2,2H3 |
Clave InChI |
YRQBAYWZQZTSFM-UHFFFAOYSA-N |
SMILES canónico |
CON1C2=CC=CC=C2C=C1CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
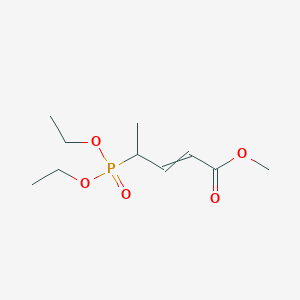
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
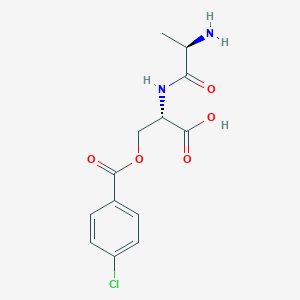
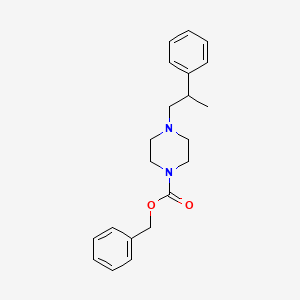
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
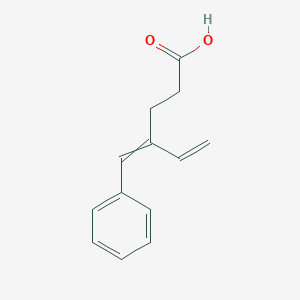
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)


![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
